

The Structure-Activity Relationship of BPR1M97: A Dual-Targeting Opioid Agonist

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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B15617538

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPR1M97 has emerged as a promising small molecule dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors. It exhibits potent antinociceptive effects with a significantly improved safety profile compared to traditional opioid analgesics like morphine. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **BPR1M97**, detailing its pharmacological profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates. While a dedicated, publicly available SAR study on a series of **BPR1M97** analogs is limited, this guide synthesizes the known data for **BPR1M97** and extrapolates key SAR principles from related dual MOP/NOP receptor agonists to provide a foundational understanding for researchers in the field of pain management and opioid drug discovery.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional MOP receptor agonists, while potent pain relievers, are fraught with severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse. The NOP receptor, a non-opioid member of the opioid receptor family, has garnered significant attention as a therapeutic target. Activation of the NOP receptor can produce analgesia and modulate the adverse effects associated with MOP receptor activation.

BPR1M97 is a novel compound that capitalizes on the synergistic potential of targeting both MOP and NOP receptors. It acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1][2][3] This dual mechanism of action is believed to contribute to its potent analgesic properties and its favorable side-effect profile, which includes reduced respiratory depression and less potential for abuse compared to morphine.[2][3] This guide will delve into the known structural features of **BPR1M97** that govern its interaction with these two key receptors.

Core Structure of BPR1M97

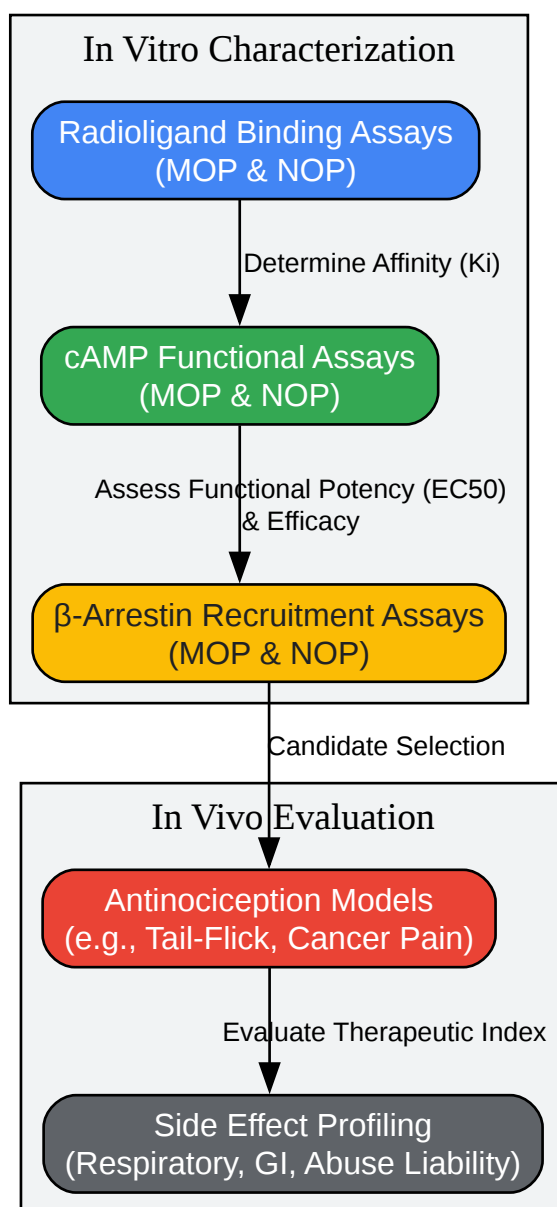
The chemical structure of **BPR1M97** is fundamental to its dual-target activity. While the exact synthesis and initial discovery through high-throughput screening are not extensively detailed in the public domain, its core scaffold represents a novel chemotype for dual MOP/NOP agonism.

Core Scaffold

[Insert Chemical Structure Image of BPR1M97 Here]

BPR1M97 Chemical Structure





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